7-Fluoro-4H-chromen-4-one
Overview
Description
7-Fluoro-4H-chromen-4-one is a chemical compound with the molecular formula C9H7FO2 . It is a solid substance at room temperature . The IUPAC name for this compound is 7-fluoro-2,3-dihydro-4H-chromen-4-one .
Synthesis Analysis
The synthesis of 4H-chromen-4-one derivatives, including this compound, has been a subject of interest for many organic and pharmaceutical chemists . A recent study reported the synthesis of organochalcogen-functionalized chromenones starting from diorganyl dichalcogenides and alkynyl aryl ketones . The process was mediated by Selectfluor® under mild and open-to-air conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 . The molecular weight of this compound is 166.15 .Chemical Reactions Analysis
The chroman-4-one framework, which includes this compound, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 166.15 .Scientific Research Applications
Fluorescent Sensor Development
7-Fluoro-4H-chromen-4-one derivatives have been explored for their potential in developing fluorescent sensors. These compounds exhibit unique fluorescence properties, such as strong fluorescence in protic environments, which makes them suitable for creating fluorogenic sensors (Uchiyama et al., 2006).
Synthesis and Chemical Reactivity
The compound's derivatives are useful in the synthesis of various fluorinated products. Research has demonstrated the synthesis of 7-fluoro-derivatives through different methods, showcasing the chemical versatility and reactivity of these compounds (Gutiérrez et al., 2020).
Crystallographic and Molecular Studies
Studies have been conducted to understand the crystal structure and molecular properties of this compound derivatives. These studies provide insights into the molecular geometry, hydrogen bonding, and π–π interactions, which are crucial for understanding the physical and chemical properties of these compounds (Al-Dies et al., 2012).
Medicinal Chemistry
Research in medicinal chemistry has explored the synthesis of novel fluorinated derivatives of this compound, which may have potential therapeutic applications. These studies focus on developing new compounds with possibly beneficial biological activities (Médebielle et al., 2008).
Advanced Material Synthesis
The compound is also used in the synthesis of advanced materials, such as furo[2,3-h]chromen-4-ones, which have potential applications in various fields like materials science and nanotechnology (Olomola et al., 2020).
Safety and Hazards
The safety information for 7-Fluoro-4H-chromen-4-one includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
The chroman-4-one framework, including 7-Fluoro-4H-chromen-4-one, has been a major building block in a large class of medicinal compounds . Given its broad variety of remarkable biological and pharmaceutical activities, it is likely that future research will continue to explore and develop new synthetic methods and applications for these compounds .
Mechanism of Action
Target of Action
brucei and L. infantum .
Mode of Action
It can be inferred from the related chroman-4-one analogs that the compound may interact with its targets, leading to inhibition of the target’s function .
Biochemical Pathways
Chroman-4-one analogs have been shown to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Chroman-4-one analogs have been reported to exhibit various biological activities, such as anticancer, antiviral, and antiparasitic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Chroman-4-one compounds are known to interact with various enzymes, proteins, and other biomolecules . They exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects .
Cellular Effects
Chroman-4-one compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chroman-4-one compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Chroman-4-one compounds are known to exhibit changes in their effects over time, including information on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Chroman-4-one compounds are known to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Chroman-4-one compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Chroman-4-one compounds are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Chroman-4-one compounds are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
7-fluorochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJYBKLZZBMQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629076 | |
Record name | 7-Fluoro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159979-17-5 | |
Record name | 7-Fluoro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-FLUOROCHROMONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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